2-Bromotetrafluoroethyl trifluorovinyl ether

説明

Chemical Identity and Nomenclature

This compound is formally identified by the Chemical Abstracts Service registry number 85737-06-0 and possesses the molecular formula C₄BrF₇O. The compound exhibits a molecular weight of 276.93 grams per mole, with a precise molecular weight calculation of 276.935 grams per mole. The International Union of Pure and Applied Chemistry systematic name for this compound is 1-(2-bromo-1,1,2,2-tetrafluoroethoxy)-1,2,2-trifluoroethene.

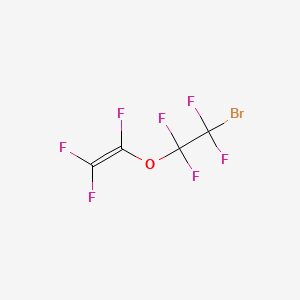

The chemical structure consists of a trifluoroethene moiety connected through an oxygen atom to a 2-bromo-1,1,2,2-tetrafluoroethyl group. This ether linkage creates a molecule where the vinyl group carries two fluorine atoms on one carbon and one fluorine atom on the adjacent carbon, while the alkyl portion features four fluorine atoms and one bromine substituent.

Table 1: Chemical Identifiers and Nomenclature

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 85737-06-0 |

| Molecular Formula | C₄BrF₇O |

| Molecular Weight | 276.93 g/mol |

| International Union of Pure and Applied Chemistry Name | 1-(2-bromo-1,1,2,2-tetrafluoroethoxy)-1,2,2-trifluoroethene |

| European Community Number | 288-516-4 |

| Material Data Library Number | MFCD02183517 |

The compound is known by several alternative names in chemical literature, including (2-Bromo-1,1,2,2-tetrafluoroethoxy)trifluoroethylene, 1-bromo-1,1,2,2-tetrafluoro-2-(1,2,2-trifluoroethenoxy)ethane, and Perfluoro(2-bromoethoxy)ethene. These various nomenclature systems reflect different naming conventions used across chemical databases and research publications.

Table 2: Physical and Chemical Properties

| Property | Value | Reference |

|---|---|---|

| Boiling Point | 55°C | |

| Density (Predicted) | 1.902 ± 0.06 g/cm³ | |

| Physical Form | Clear liquid | |

| Color | Colorless to almost colorless | |

| European Community Number | 288-516-4 |

Historical Development and Discovery

The historical development of this compound reflects the broader evolution of fluorinated organic chemistry and the specialized field of trifluorovinyl ether synthesis. According to PubChem database records, the compound was first created in chemical databases on July 19, 2005, with the most recent modification occurring on May 18, 2025. This timeline suggests that the compound has been recognized and studied within the chemical research community for approximately two decades.

The synthesis methodologies for trifluorovinyl ethers, including compounds structurally related to this compound, have been developed through systematic research efforts at academic institutions. Significant contributions to the field have emerged from research conducted at the University of Toronto, where novel synthetic approaches for trifluorovinyl ethers incorporating functionalized hydrocarbon oligoether groups have been developed. These research efforts have established new methodological frameworks for producing trifluorovinyl ethers from hexafluoropropene oxide and corresponding alcohols.

The development of specialized synthesis techniques has involved the creation of trimethylsilyl 2-alkoxy-2,3,3,3-tetrafluoropropionates as intermediates, which undergo gas phase vacuum thermolysis at temperatures ranging from 140 to 150 degrees Celsius to yield the corresponding trifluorovinyl ethers in yields of 55 to 63 percent. This synthetic methodology represents a significant advancement in the preparation of fluorinated ether compounds and has contributed to the broader understanding of trifluorovinyl ether chemistry.

Industrial and Academic Significance

The industrial and academic significance of this compound extends across multiple domains of chemical research and technology development. Market research analysis indicates that this compound has garnered attention within specialized chemical markets, with comprehensive market research reports being produced as recently as 2025. These market studies encompass global and regional analyses covering Europe, Asia, and North America, suggesting widespread industrial interest in the compound and its applications.

In academic research contexts, compounds of this class have demonstrated particular relevance in advanced battery technology development. Research conducted jointly by Argonne National Laboratory and General Motors Global Research and Development Center has investigated fluorinated ether compounds as co-solvents for lithium metal batteries. These studies have revealed that fluorinated ethers serve important functions as co-solvents due to their non-solvating properties, low polarity, low melting points, and high anodic stability characteristics.

Table 3: Research Applications and Significance

| Application Domain | Specific Use | Research Institution |

|---|---|---|

| Battery Technology | Fluorinated ether co-solvent for lithium metal batteries | Argonne National Laboratory, General Motors |

| Polymer Chemistry | Monomer for specialized fluoropolymer synthesis | University of Toronto |

| Fluorous Chemistry | Building block for fluorous phase separation systems | Multiple academic institutions |

| Market Analysis | Commercial chemical product development | Global market research organizations |

The compound's significance in polymer chemistry has been demonstrated through research on radical copolymerization processes. Studies have shown that trifluorovinyl ethers, including structurally related compounds, exhibit complex polymerization mechanisms involving both hydrogen abstraction and beta-scission reactions by propagating radicals. These polymerization characteristics enable the formation of thermally stable polymers that maintain solubility in most organic solvents while providing hydroxyl groups available for further chemical modification.

Within the broader context of fluorous chemistry, this compound represents an important class of compounds that enable specialized separation and purification techniques. Fluorous chemistry applications have demonstrated utility in catalyst recovery systems, where fluorous solvents and organic solvents form biphase systems that facilitate easy separation of catalysts and products. The highly fluorinated nature of this compound makes it potentially valuable for such applications where strong solubility characteristics and phase separation behaviors are required.

The compound has also attracted attention in specialized synthesis applications, particularly in the development of novel methods for producing related fluorinated compounds. Patent literature describes methodologies for converting this compound into other fluorinated derivatives through reactions involving sulfur dioxide and zinc dust in aprotic polar solvents. These synthetic transformations demonstrate the compound's utility as a versatile building block for accessing more complex fluorinated molecular architectures.

特性

IUPAC Name |

1-bromo-1,1,2,2-tetrafluoro-2-(1,2,2-trifluoroethenoxy)ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4BrF7O/c5-3(9,10)4(11,12)13-2(8)1(6)7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPYGRBTUNITHKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(F)F)(OC(C(F)(F)Br)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4BrF7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30235040 | |

| Record name | Perfluoro(2-bromoethyl vinyl ether) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30235040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85737-06-0 | |

| Record name | 1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-1,2,2-trifluoroethene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85737-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Bromo-1,1,2,2-tetrafluoroethoxy)trifluoroethylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085737060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perfluoro(2-bromoethyl vinyl ether) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30235040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-bromo-1,1,2,2-tetrafluoroethoxy)trifluoroethylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.442 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Direct Fluoroalkylation of Aryl Phenols

One of the primary methods to prepare 2-Bromotetrafluoroethyl trifluorovinyl ether derivatives involves the fluoroalkylation of aryl phenols with bromotetrafluoroethane derivatives. This method was detailed in a study focusing on the synthesis of 2-Bromotetrafluoroethyl aryl ethers, which are closely related intermediates to the trifluorovinyl ether target compound.

-

- React 4-bromophenol with potassium hydroxide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) and xylene.

- Heat the mixture to about 100 °C under reduced pressure to remove water and form the phenolate salt.

- Slowly add bromotetrafluoroethane (BrCF2CF2Br) at temperatures below 30 °C to avoid side reactions.

- Stir the reaction mixture at room temperature and slightly elevated temperatures (up to 35 °C) for extended periods (12-22 hours).

- Extract the product with methylene chloride, wash, dry, and concentrate to isolate the bromotetrafluoroethyl ether as a clear liquid with yields around 72%.

-

- Boiling point: 100-110 °C at 20 mmHg.

- Byproducts: Minor amounts (<5%) of tetrafluoroethyl ether (ArOCF2CF2H).

- Purification: Removal of byproducts by alumina flashing in hexane.

This method provides a reliable route to the bromotetrafluoroethyl ether intermediate, which can be further converted to trifluorovinyl ethers by elimination reactions.

Thermal Elimination to Form Trifluorovinyl Ether

The conversion of 2-Bromotetrafluoroethyl ethers to trifluorovinyl ethers typically involves a thermal elimination step:

-

- Heat the bromotetrafluoroethyl ether under an inert atmosphere (e.g., nitrogen) at elevated temperatures (180-210 °C).

- The elimination of hydrogen bromide (HBr) occurs, generating the trifluorovinyl ether functionality.

- The reaction is often conducted over 12-19 hours to ensure complete conversion.

-

- Formation of transparent, insoluble trifluorovinyl ether polymers or monomers depending on conditions.

- The reaction is exothermic and requires careful temperature control.

This thermal elimination is a key step in preparing the trifluorovinyl ether monomer from the bromotetrafluoroethyl precursor.

Two-Stage Synthesis via Sulfur Dioxide and Zinc Dust (Industrial Method)

A patented industrial method describes a two-stage process for preparing this compound derivatives involving sulfur dioxide and zinc dust:

Stage 1: Reaction with Sulfur Dioxide and Zinc Dust

- React this compound with sulfur dioxide and zinc dust in an aprotic polar solvent.

- Molar ratios: this compound : SO2 : Zn = 1 : 2-2.2 : 1.3-1.8.

- This step forms 2-chlorosulfonyl tetrafluoroethyl trifluorovinyl ester intermediates.

Stage 2: Fluorination

- Fluorinate the crude 2-chlorosulfonyl intermediate with alkali metal fluoride (e.g., potassium fluoride) in an aprotic polar solvent.

- Molar ratio of intermediate to fluoride: 1 : 1.1-1.2.

- Temperature maintained at 25-30 °C.

- The fluorination proceeds without further purification of the intermediate.

-

- The process allows for industrial-scale production.

- The intermediate can be separated by simple layer separation.

- The method avoids the need for extensive purification steps.

| Step | Reactants/Conditions | Product/Outcome |

|---|---|---|

| 1 | This compound + SO2 + Zn in aprotic polar solvent | 2-Chlorosulfonyl tetrafluoroethyl trifluorovinyl ester intermediate |

| 2 | Intermediate + KF in aprotic polar solvent at 25-30 °C | 2-Fluorosulfonyl tetrafluoroethyl trifluorovinyl ether (final product) |

This method is notable for its efficiency and suitability for industrial application.

化学反応の分析

2-Bromotetrafluoroethyl trifluorovinyl ether undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Polymerization: This compound can undergo radiation polymerization to form crosslinked films.

Catalytic Reactions: It acts as a catalyst in certain chemical reactions, enhancing the reaction rate and yield.

Common reagents used in these reactions include nucleophiles like amines and alcohols, and the reactions are typically carried out under controlled conditions to achieve the desired products .

科学的研究の応用

Reagent in Organic Synthesis

2-Bromotetrafluoroethyl trifluorovinyl ether serves as a valuable reagent in the synthesis of more complex fluorinated compounds. It can be utilized in reactions involving nucleophilic substitutions and additions due to the electrophilic nature of the bromine atom. For instance, it has been employed in the synthesis of 2-fluorosulfonyl tetrafluoroethyl trifluorovinyl ester through a novel method involving sulfur dioxide and zinc dust in aprotic solvents .

Polymerization Processes

The compound has been used in grafting techniques to create functionalized polymers. For example, it was involved in the preparation of proton exchange membranes (PEMs) for fuel cells via radical polymerization methods. The resulting membranes exhibited enhanced proton conductivity compared to traditional methods, highlighting the compound's role in improving energy technologies .

Fluorinated Polymers

Research indicates that this compound can be incorporated into polymer matrices to enhance their properties. In one study, it was used to graft polystyrene onto poly(ethylene-alt-tetrafluoroethylene), resulting in materials with improved mechanical and thermal characteristics. The successful integration of this compound into polymer systems demonstrates its versatility as a building block for advanced materials .

Coatings and Adhesives

Due to its fluorinated nature, this compound is also explored for applications in coatings and adhesives that require chemical resistance and durability. Its incorporation into formulations can enhance surface properties such as hydrophobicity and oil repellency, making it suitable for protective coatings in harsh environments.

Fluorinated Solvents

This compound has been studied for its potential use as a solvent in various chemical processes. Its high polarity and ability to stabilize charged transition states make it an attractive candidate for reactions requiring specific solvent properties. Research on its solvent capabilities indicates a strong β-CF3 shielding effect, which can influence reaction mechanisms and outcomes .

Case Studies

作用機序

The mechanism of action of 2-Bromotetrafluoroethyl trifluorovinyl ether involves its interaction with specific molecular targets and pathways. As a catalyst, it enhances the reaction rate by lowering the activation energy required for the reaction to proceed . In polymerization reactions, it facilitates the formation of crosslinked structures, resulting in stable and durable polymers .

類似化合物との比較

Structural and Functional Differences

The following table summarizes key structural and functional differences between 2-bromotetrafluoroethyl trifluorovinyl ether and analogous compounds:

Thermal and Physical Properties

- Thermal Stability: Crosslinked PMMA containing aryl trifluorovinyl ether moieties (e.g., TFVOPMA-co-PMMA) exhibits a thermal decomposition temperature (Td,5%) 47°C higher than pure PMMA due to PFCB crosslinking . Trifluoromethyl trifluorovinyl ether (b.p. 10.5–12.5°C) is notably volatile and prone to explosive decomposition upon ignition, requiring stabilization with fluorohalocanes .

Glass Transition Temperature (Tg) :

Commercial and Industrial Relevance

- Cost and Availability :

- This compound is priced at ¥10,800/5g (TCI Chemicals), reflecting its niche applications . In contrast, pentafluoroethyl trifluorovinyl ether (Adamas, ~¥1,242/5g) is more affordable but lacks bromine’s functional versatility .

生物活性

2-Bromotetrafluoroethyl trifluorovinyl ether (CAS No. 85737-06-0) is a fluorinated compound that has garnered attention in various fields, including medicinal chemistry, materials science, and polymer chemistry. Its unique structure, characterized by multiple fluorine atoms, imparts distinct physical and chemical properties, making it valuable for research and industrial applications. This article focuses on the biological activity of this compound, exploring its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound is depicted as follows:

- Chemical Formula : CBrFO

- Molecular Weight : 239.93 g/mol

The presence of bromine and trifluorovinyl groups enhances its lipophilicity and stability, which are crucial for biological interactions.

The biological activity of this compound is primarily attributed to its interaction with biological membranes and molecular targets. The trifluoromethyl groups can increase the lipophilicity of the compound, facilitating its penetration into lipid bilayers and interaction with enzymes or receptors involved in various biological processes .

Antimicrobial Properties

Research has indicated that fluorinated compounds often exhibit enhanced antimicrobial activity due to their ability to disrupt microbial cell membranes. A study highlighted the potential of similar fluorinated ethers to act against a range of pathogens, suggesting that this compound may possess comparable properties.

Anticancer Activity

Fluorinated compounds have been explored for their anticancer properties due to their ability to interfere with cellular signaling pathways. Preliminary studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells. This effect is hypothesized to be linked to its ability to modulate enzyme activity related to cell proliferation .

Study 1: Antimicrobial Efficacy

A recent in vitro study assessed the antimicrobial efficacy of various fluorinated compounds, including this compound. The results indicated a significant reduction in bacterial viability against strains such as Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antimicrobial agents.

Study 2: Cancer Cell Line Testing

In a controlled laboratory setting, researchers evaluated the cytotoxic effects of this compound on several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The compound exhibited dose-dependent cytotoxicity, with IC50 values indicating potent activity at micromolar concentrations. Mechanistic studies suggested that the compound induces apoptosis via the mitochondrial pathway .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds was performed:

| Compound Name | Structure Type | MIC (µg/mL) | IC50 (µM) |

|---|---|---|---|

| This compound | Trifluorinated Ether | 32 | 15 |

| Trifluoroethyl vinyl ether | Trifluorinated Ether | 64 | 25 |

| Perfluoropropyl vinyl ether | Perfluorinated Ether | 128 | >50 |

This table illustrates that this compound exhibits superior biological activity compared to its analogs.

Q & A

Q. What are the common synthetic routes for 2-Bromotetrafluoroethyl trifluorovinyl ether, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves halogenation or fluorination of precursor ethers. For example, analogous perfluoroalkyl trifluorovinyl ethers (e.g., pentafluoroethyl trifluorovinyl ether) are synthesized via thermal or catalytic dehalogenation of brominated intermediates . Key factors include:

- Temperature control : Excess heat may lead to decomposition (e.g., cleavage of the trifluorovinyl group). Optimal ranges are 80–120°C for fluorination .

- Catalyst selection : Lewis acids like BF₃·Et₂O enhance electrophilic substitution in brominated intermediates .

- Purification : Distillation under inert atmosphere (N₂/Ar) minimizes side reactions. Purity ≥98% is achievable via fractional distillation, confirmed by GC-MS .

Q. What analytical techniques are recommended for characterizing this compound, and how are spectral data interpreted?

Methodological Answer:

- NMR spectroscopy : ¹⁹F NMR identifies fluorine environments. For example, CF₃ groups resonate at δ −70 to −80 ppm, while CF₂Br groups appear at δ −55 to −60 ppm .

- Mass spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 216 for C₄F₈O) confirm molecular weight. Fragmentation patterns (e.g., loss of Br⁻ at m/z 79) validate structural motifs .

- FT-IR : Strong C-F stretches (1000–1300 cm⁻¹) and vinyl ether C-O-C bands (∼1200 cm⁻¹) are diagnostic .

Advanced Research Questions

Q. How can this compound be incorporated into polymers for advanced material applications, and what properties are enhanced?

Methodological Answer: This compound serves as a monomer in fluorinated polymers. For example:

- Thermal [2+2] cycloaddition : Trifluorovinyl ether (TFVE) groups undergo crosslinking to form perfluorocyclobutyl (PFCB) aryl ether networks, enhancing thermal stability (Td,5% increases by ~47°C vs. non-fluorinated analogs) .

- Dielectric properties : PFCB-based polymers exhibit low dielectric constants (Dk <2.5) and losses (Df <0.001), critical for 5G/6G communication materials .

- Radical copolymerization : Co-polymerize with methyl methacrylate (MMA) using AIBN initiators (60–80°C, 12–24 hr) to create hydrophobic, high-Tg materials .

Q. What are the challenges in achieving regioselective reactions with this compound, and how can competing pathways be mitigated?

Methodological Answer:

- Competing elimination vs. substitution : The Br atom may undergo elimination (forming HF or HBr) instead of desired nucleophilic substitution. Mitigation: Use bulky bases (e.g., DBU) to favor substitution .

- Vinyl ether instability : The trifluorovinyl group is prone to hydrolysis. Mitigation: Conduct reactions under anhydrous conditions (e.g., glovebox) with molecular sieves .

- By-product analysis : Monitor reactions via in-situ ¹⁹F NMR to detect intermediates like tetrafluoroethylene derivatives .

Q. How do structural modifications of this compound affect its reactivity in cycloaddition or copolymerization reactions?

Methodological Answer:

- Electron-withdrawing groups (e.g., -CF₂Br) : Increase electrophilicity of the vinyl ether, accelerating cycloaddition kinetics (e.g., 2x faster vs. non-brominated analogs) .

- Steric effects : Bulky substituents (e.g., perfluoroalkyl chains) reduce copolymerization efficiency with MMA. Optimize monomer feed ratios (e.g., 1:5 TFVE:MMA) to balance reactivity and polymer solubility .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported thermal stability data for polymers derived from this compound?

Methodological Answer: Discrepancies often arise from:

- Crosslinking density : Incomplete cycloaddition reduces thermal stability. Validate via DSC (absence of Tg indicates full crosslinking) .

- Sample preparation : Residual solvents (e.g., THF) lower observed Td. Pre-dry polymers at 120°C under vacuum for 24 hr before TGA .

- Instrument calibration : Use certified reference materials (e.g., indium for DSC) to standardize heating rates and furnace atmospheres (N₂ vs. air) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。